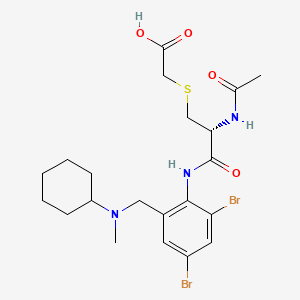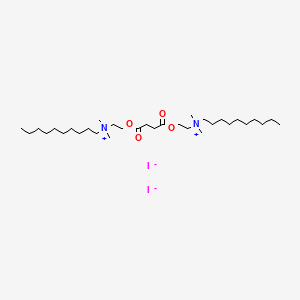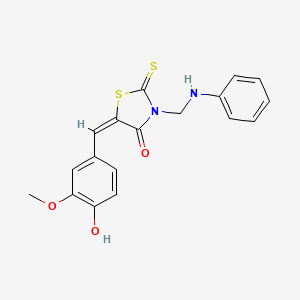![molecular formula C50H33F21IrO5P3S- B15190439 [3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate CAS No. 207747-21-5](/img/structure/B15190439.png)
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate” is an organometallic complex. Organometallic compounds, which contain metal-carbon bonds, are widely studied for their unique properties and applications in catalysis, materials science, and medicine. This particular compound features iridium, a transition metal known for its catalytic properties, coordinated with phosphane ligands and carbon monoxide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves the coordination of iridium with phosphane ligands and carbon monoxide. A common method for preparing such complexes includes the reaction of iridium precursors (such as iridium chloride) with phosphane ligands in the presence of a carbon monoxide atmosphere. The reaction conditions typically involve:
- Solvent: Organic solvents like dichloromethane or toluene.
- Temperature: Moderate temperatures (25-80°C).
- Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production of similar organometallic complexes often involves:
- Large-scale reactors with precise control over temperature and pressure.
- Purification steps such as recrystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The iridium center can be oxidized, changing its oxidation state.
Substitution: Ligands (such as phosphane or carbon monoxide) can be substituted with other ligands.
Addition: New ligands can be added to the iridium center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Substituting Agents: Other phosphane ligands, halides.
Addition Reagents: Alkenes, alkynes.
Major Products
The major products depend on the specific reaction but can include:
- Oxidized iridium complexes.
- Substituted phosphane complexes.
- Addition products with new ligands.
科学的研究の応用
Chemistry
Catalysis: Used as catalysts in hydrogenation, hydroformylation, and other organic transformations.
Materials Science: Components in the synthesis of advanced materials with unique electronic properties.
Biology and Medicine
Drug Development: Potential use in the development of anticancer agents due to the unique properties of iridium complexes.
Biological Probes: Used in imaging and diagnostic applications.
Industry
Chemical Manufacturing: Catalysts in the production of fine chemicals and pharmaceuticals.
Environmental Applications: Catalysts in processes for reducing environmental pollutants.
作用機序
The mechanism by which this compound exerts its effects typically involves:
Coordination Chemistry: The iridium center coordinates with various ligands, facilitating catalytic reactions.
Molecular Targets: Targets include organic substrates in catalytic processes.
Pathways Involved: Pathways often involve electron transfer and bond formation/breaking.
類似化合物との比較
Similar Compounds
[Iridium(III) chloride;carbon monoxide;phosphane]: Similar coordination environment but different ligands.
[Rhodium(III) chloride;carbon monoxide;phosphane]: Rhodium analog with similar catalytic properties.
Uniqueness
Ligand Environment: The specific arrangement of phosphane ligands and trifluoromethyl groups provides unique electronic and steric properties.
Catalytic Activity: Potentially higher activity or selectivity in certain catalytic reactions compared to similar compounds.
特性
CAS番号 |
207747-21-5 |
|---|---|
分子式 |
C50H33F21IrO5P3S- |
分子量 |
1430.0 g/mol |
IUPAC名 |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate |
InChI |
InChI=1S/C47H33F18P3.CHF3O3S.2CO.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;2-1(3,4)8(5,6)7;2*1-2;/h2-25H,26-28H2,1H3;(H,5,6,7);;;/p-1 |
InChIキー |
JQBPWLRBIIABDR-UHFFFAOYSA-M |
正規SMILES |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[C-]#[O+].[C-]#[O+].C(F)(F)(F)S(=O)(=O)[O-].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


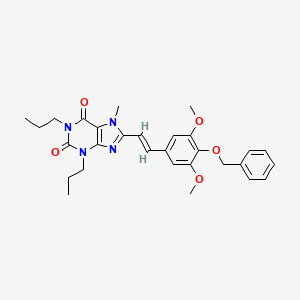
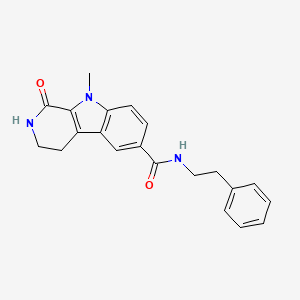
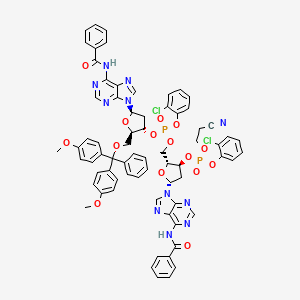
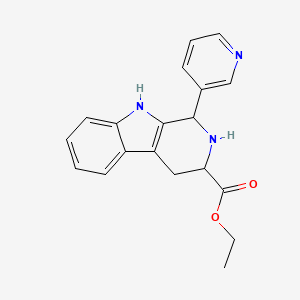

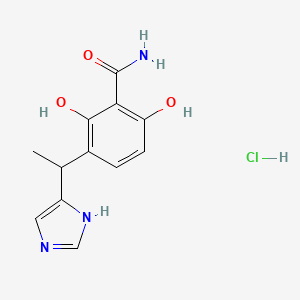

![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(2-methylpropoxy)phenyl]thiourea](/img/structure/B15190416.png)

